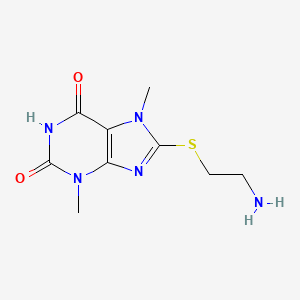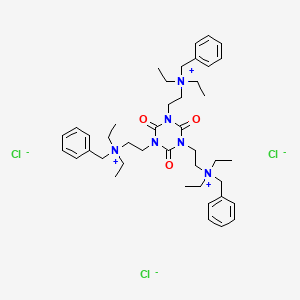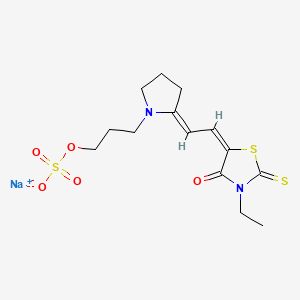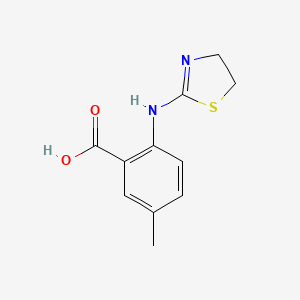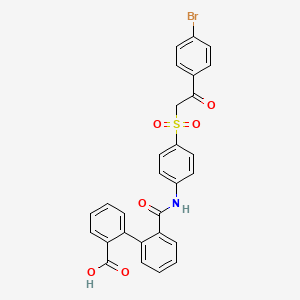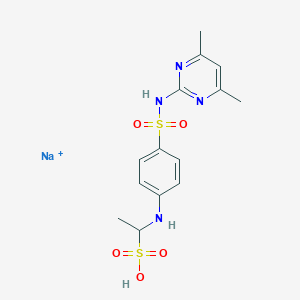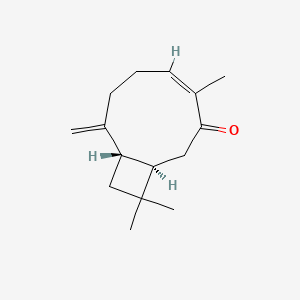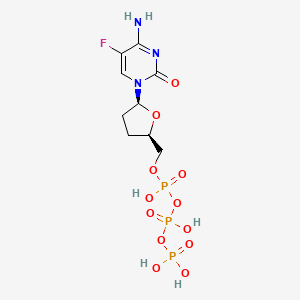
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure consists of a piperidine ring substituted with a methyl group and a phenylisoquinoline moiety, making it a valuable molecule for studying various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride involves several steps. One common method includes the reaction of 1-methyl-4-piperidone with phenylisoquinoline under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles, such as alkyl halides or amines, under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
科学的研究の応用
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-4-piperidinyl)-1,1-diphenyl-1-propanol hydrochloride
- 1-Methyl-4-(piperidin-4-yl)-piperazine
- 4-Piperidinone, 3-methyl-1-(phenylmethyl)-
Uniqueness
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and phenylisoquinoline moiety makes it a valuable compound for studying various reactions and biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
92124-15-7 |
|---|---|
分子式 |
C21H23ClN2 |
分子量 |
338.9 g/mol |
IUPAC名 |
3-(1-methylpiperidin-4-yl)-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H22N2.ClH/c1-23-13-11-16(12-14-23)20-15-18-9-5-6-10-19(18)21(22-20)17-7-3-2-4-8-17;/h2-10,15-16H,11-14H2,1H3;1H |
InChIキー |
GQGKRMSVICXNJT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



